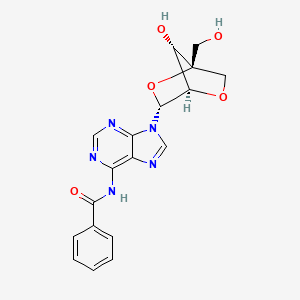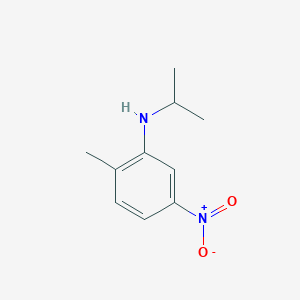
Fmoc-d-met-opfp
Descripción general
Descripción
Fmoc-d-methionine pentafluorophenyl ester: is a derivative of d-methionine, an amino acid, protected by the fluorenylmethyloxycarbonyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-d-methionine pentafluorophenyl ester typically involves the reaction of d-methionine with fluorenylmethyloxycarbonyl chloride in the presence of a base, followed by the esterification with pentafluorophenol. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the synthesis of Fmoc-d-methionine pentafluorophenyl ester is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, solvent ratios, and reaction times to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-d-methionine pentafluorophenyl ester undergoes several types of chemical reactions, including:
Deprotection: The removal of the fluorenylmethyloxycarbonyl group under basic conditions, typically using piperidine in dimethylformamide.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield d-methionine and pentafluorophenol.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester bond.
Major Products Formed:
Deprotection: d-methionine and fluorenylmethanol.
Ester Hydrolysis: d-methionine and pentafluorophenol.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-d-methionine pentafluorophenyl ester is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis. It serves as a protected amino acid that can be incorporated into peptide chains and later deprotected to reveal the free amino group .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Fmoc-d-methionine pentafluorophenyl ester is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based materials for various applications .
Mecanismo De Acción
The primary mechanism of action of Fmoc-d-methionine pentafluorophenyl ester involves its role as a protected amino acid in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of d-methionine during the synthesis process, preventing unwanted reactions. Upon completion of the peptide synthesis, the fluorenylmethyloxycarbonyl group is removed under basic conditions, revealing the free amino group for further reactions .
Comparación Con Compuestos Similares
- Fmoc-l-methionine pentafluorophenyl ester
- Fmoc-l-methionine
- Fmoc-d-methionine
Comparison: Fmoc-d-methionine pentafluorophenyl ester is unique due to its use of d-methionine, which is the enantiomer of l-methionine. This enantiomeric difference can lead to variations in the biological activity and properties of the synthesized peptides. Additionally, the use of pentafluorophenyl ester enhances the reactivity of the compound, making it more efficient in peptide coupling reactions compared to other similar compounds .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDPSRDTLNXPFQ-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3Z)-3-[(1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B3251622.png)




